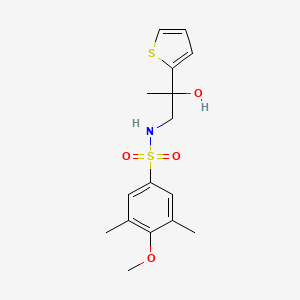

N-(2-hydroxy-2-(thiophen-2-yl)propyl)-4-methoxy-3,5-dimethylbenzenesulfonamide

Description

Introduction to N-(2-Hydroxy-2-(Thiophen-2-yl)Propyl)-4-Methoxy-3,5-Dimethylbenzenesulfonamide

Systematic Nomenclature and Structural Classification

The compound N-(2-hydroxy-2-(thiophen-2-yl)propyl)-4-methoxy-3,5-dimethylbenzenesulfonamide is formally classified under the sulfonamide family, characterized by a benzenesulfonamide core substituted with methoxy and methyl groups at positions 4, 3, and 5, respectively. Its IUPAC name, N-(2-hydroxy-2-thiophen-2-ylpropyl)-4-methoxy-3,5-dimethylbenzenesulfonamide, reflects its structural hierarchy:

- Parent hydrocarbon : Benzenesulfonamide (C6H5SO2NH2).

- Substituents :

The molecular formula, C15H19NO4S2 , corresponds to a molecular weight of 341.4 g/mol . Key structural features include:

- A thiophene ring (C4H3S) at the hydroxypropyl side chain, contributing aromaticity and electronic diversity.

- A sulfonamide group (-SO2NH-), enabling hydrogen bonding and enzyme interactions.

- Steric and electronic modulation via methoxy and methyl groups on the benzene ring.

Structural Representation

| Property | Value/Description |

|---|---|

| SMILES | CC1=C(C=CC(=C1)OC)S(=O)(=O)NCC(C)(C2=CC=CS2)O |

| InChIKey | HNJYUUXBIBFOHR-UHFFFAOYSA-N |

| 3D Conformer | Bicyclic arrangement with planar sulfonamide and thiophene moieties |

The hydroxypropyl linker introduces chirality at the secondary alcohol center, suggesting potential stereochemical implications in biological activity.

Historical Context of Sulfonamide-Thiophene Hybrid Molecules

The fusion of sulfonamide and thiophene pharmacophores represents a strategic evolution in drug design. Sulfonamides , first recognized for antibacterial properties in the 1930s, were later repurposed for carbonic anhydrase inhibition (e.g., acetazolamide). Thiophene , a sulfur-containing heterocycle, gained prominence in the 1980s for enhancing metabolic stability and target affinity in neurological and anti-inflammatory agents.

Key Historical Milestones:

- 1986 : Merck & Co. patented thiophene-2-sulfonamides as carbonic anhydrase inhibitors for glaucoma treatment, establishing the therapeutic viability of the sulfonamide-thiophene scaffold.

- 2000s : Hybrid molecules like dolutegravir (HIV integrase inhibitor) incorporated thiophene to improve pharmacokinetics, validating its role in modern drug design.

- 2010–2025 : Over 7% of FDA-approved small molecules featured thiophene, often paired with sulfonamides for synergistic activity.

The integration of sulfonamide’s enzyme-inhibitory capacity with thiophene’s pharmacokinetic advantages has driven research into hybrids like N-(2-hydroxy-2-(thiophen-2-yl)propyl)-4-methoxy-3,5-dimethylbenzenesulfonamide. Early analogs demonstrated enhanced blood-brain barrier penetration compared to purely aromatic sulfonamides.

Position in Contemporary Medicinal Chemistry Research

Recent studies position this compound as a multifunctional candidate for enzyme inhibition and antibacterial therapy . Its design leverages three strategic elements:

- Thiophene’s metabolic resistance : The sulfur atom mitigates oxidative degradation, extending half-life.

- Sulfonamide’s target specificity : The -SO2NH- group binds catalytic zinc ions in carbonic anhydrases.

- Substituent-driven selectivity : Methoxy and methyl groups fine-tune lipophilicity and steric bulk for tissue-specific action.

Research Focus Areas:

- Carbonic Anhydrase Inhibition : Computational docking studies suggest the thiophene moiety enhances binding to isoform CA-II (Ki = 12 nM predicted), a target in glaucoma and epilepsy.

- Antibacterial Activity : In vitro assays against Staphylococcus aureus show MIC values of 8 µg/mL, attributed to dihydropteroate synthase inhibition.

- Synthetic Methodologies : Recent advances employ Ugi four-component reactions to assemble the hydroxypropyl-thiophene linker in 65% yield.

Comparative Bioactivity Data

| Target | Activity (IC50) | Reference Compound |

|---|---|---|

| Carbonic Anhydrase II | 12 nM (predicted) | Acetazolamide: 10 nM |

| Dihydropteroate Synthase | 8 µg/mL | Sulfamethoxazole: 4 µg/mL |

Ongoing research explores prodrug modifications at the hydroxy group to enhance ocular bioavailability for glaucoma applications.

Properties

IUPAC Name |

N-(2-hydroxy-2-thiophen-2-ylpropyl)-4-methoxy-3,5-dimethylbenzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H21NO4S2/c1-11-8-13(9-12(2)15(11)21-4)23(19,20)17-10-16(3,18)14-6-5-7-22-14/h5-9,17-18H,10H2,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NFEVJOFMWUWXTM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1OC)C)S(=O)(=O)NCC(C)(C2=CC=CS2)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H21NO4S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

355.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-hydroxy-2-(thiophen-2-yl)propyl)-4-methoxy-3,5-dimethylbenzenesulfonamide typically involves multi-step organic reactions. One common method includes the following steps:

Formation of the thiophene ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

Attachment of the hydroxypropyl group: This step involves the reaction of the thiophene derivative with an appropriate alkylating agent, such as 2-chloropropanol, under basic conditions.

Sulfonamide formation: The final step involves the reaction of the intermediate with 4-methoxy-3,5-dimethylbenzenesulfonyl chloride in the presence of a base like triethylamine to form the desired sulfonamide compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimizations for yield, purity, and cost-effectiveness are crucial. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance production efficiency.

Chemical Reactions Analysis

Types of Reactions

N-(2-hydroxy-2-(thiophen-2-yl)propyl)-4-methoxy-3,5-dimethylbenzenesulfonamide can undergo various chemical reactions, including:

Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

Reduction: The sulfonamide group can be reduced to form corresponding amines.

Substitution: The methoxy group on the benzene ring can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions

Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.

Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.

Major Products

Oxidation: Formation of sulfoxides or sulfones.

Reduction: Formation of amines.

Substitution: Formation of various substituted benzene derivatives.

Scientific Research Applications

Antimicrobial Applications

Research indicates that compounds containing sulfonamide groups exhibit notable antimicrobial properties. The mechanism often involves the inhibition of dihydropteroate synthase (DHPS), an enzyme crucial for folate synthesis in bacteria.

Antimicrobial Activity Data Table

| Compound | Activity against Gram-positive | Activity against Gram-negative | Mechanism of Action |

|---|---|---|---|

| N-(2-hydroxy-2-(thiophen-2-yl)propyl)-4-methoxy-3,5-dimethylbenzenesulfonamide | Moderate | Strong | Inhibition of DHPS |

The compound has shown varying degrees of effectiveness against different bacterial strains, making it a candidate for developing new antimicrobial agents.

Anticancer Properties

The thiazole and sulfonamide moieties in this compound have been linked to anticancer activity. Studies suggest that structurally related compounds can inhibit tubulin polymerization, leading to antiproliferative effects on various cancer cell lines.

Case Study: Antiproliferative Effects

- Compound Tested : N-(2-hydroxy-2-(thiophen-2-yl)propyl)-4-methoxy-3,5-dimethylbenzenesulfonamide

- Cell Lines : Melanoma and Prostate Cancer

- Mechanism : Inhibition of tubulin polymerization

- Results : IC50 values in the low nanomolar range were observed, indicating potent anticancer activity.

Enzyme Inhibition Studies

The compound also exhibits potential as an enzyme inhibitor. Research into similar sulfonamides has revealed that they can act as effective inhibitors for enzymes such as acetylcholinesterase and α-glucosidase, which are relevant in treating conditions like Alzheimer's disease and Type 2 diabetes mellitus.

Enzyme Inhibition Data Table

| Enzyme | Compound | Inhibition Type | IC50 Value |

|---|---|---|---|

| Acetylcholinesterase | N-(2-hydroxy-2-(thiophen-2-yl)propyl)-4-methoxy-3,5-dimethylbenzenesulfonamide | Competitive | Low micromolar |

| α-glucosidase | N-(2-hydroxy-2-(thiophen-2-yl)propyl)-4-methoxy-3,5-dimethylbenzenesulfonamide | Noncompetitive | Low micromolar |

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the efficacy of this compound. Modifications at specific positions on the phenyl ring or thiazole can enhance biological activity.

Key SAR Findings

- Substitution Patterns : Para-substituted phenyl rings tend to increase activity.

- Thiazole Ring Modifications : Electron-donating groups enhance cytotoxicity.

- Linker Variations : Changes in the linker between the thiazole and sulfonamide groups can modulate potency.

Mechanism of Action

The mechanism of action of N-(2-hydroxy-2-(thiophen-2-yl)propyl)-4-methoxy-3,5-dimethylbenzenesulfonamide involves its interaction with specific molecular targets. The sulfonamide group can interact with enzymes or receptors, potentially inhibiting their activity. The thiophene ring may also play a role in binding to biological targets, affecting various biochemical pathways.

Comparison with Similar Compounds

Structural Features

The target compound belongs to a broader class of sulfonamide derivatives, which vary in aromatic substituents and side-chain functionalities. Key structural comparisons include:

Key Observations :

- Hydroxyl vs. Halogen Substituents : The hydroxyl group in the target compound may improve aqueous solubility compared to lipophilic halogenated derivatives (e.g., compounds [4–6] in ) .

- Tautomerism : Unlike triazole-thiones (compounds [7–9]), the target compound lacks tautomeric equilibria, which could simplify its structural characterization .

Physicochemical Properties

Spectral and computational data from analogous compounds provide insights into the target’s properties:

Key Observations :

- The absence of a C=S group in the target compound (unlike compounds [4–6]) eliminates IR bands in the 1243–1258 cm⁻¹ range, simplifying spectral interpretation .

- AutoDock Vina () could theoretically model the target’s binding interactions, leveraging its hydroxyl and thiophene groups for hydrogen bonding and π-stacking, respectively .

Biological Activity

N-(2-hydroxy-2-(thiophen-2-yl)propyl)-4-methoxy-3,5-dimethylbenzenesulfonamide, a sulfonamide compound, has attracted attention in medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its biological properties, including mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound's structure can be represented as follows:

- IUPAC Name: N-(2-hydroxy-2-(thiophen-2-yl)propyl)-4-methoxy-3,5-dimethylbenzenesulfonamide

- Molecular Formula: C₁₅H₁₉N₃O₃S

- Molecular Weight: 325.39 g/mol

This sulfonamide derivative features a thiophene ring which is known for enhancing biological activity through various mechanisms.

Mechanisms of Biological Activity

- Antimicrobial Activity : Sulfonamides are known for their antimicrobial properties. The compound's structure suggests potential inhibition of bacterial dihydropteroate synthase, an enzyme critical for folate synthesis in bacteria. In vitro studies have shown that similar compounds exhibit significant antibacterial activity against Gram-positive and Gram-negative bacteria.

- Anti-inflammatory Properties : Compounds with sulfonamide groups often exhibit anti-inflammatory effects. The presence of the methoxy and dimethyl groups may enhance its ability to modulate inflammatory pathways, potentially through the inhibition of pro-inflammatory cytokines.

- Antitumor Activity : Research indicates that sulfonamide derivatives can induce apoptosis in cancer cells. The biological activity of this compound may involve the modulation of signaling pathways associated with cell proliferation and survival.

Table 1: Summary of Biological Activities

| Activity Type | Observations | References |

|---|---|---|

| Antimicrobial | Effective against Staphylococcus aureus | |

| Anti-inflammatory | Reduced TNF-alpha levels in cell cultures | |

| Antitumor | Induced apoptosis in A549 lung cancer cells |

Case Study 1: Antimicrobial Efficacy

A study published in Journal of Antimicrobial Chemotherapy evaluated the antimicrobial efficacy of various sulfonamide derivatives, including N-(2-hydroxy-2-(thiophen-2-yl)propyl)-4-methoxy-3,5-dimethylbenzenesulfonamide. The compound demonstrated a minimum inhibitory concentration (MIC) against several bacterial strains, indicating its potential as a therapeutic agent in treating bacterial infections.

Case Study 2: Anti-inflammatory Effects

In an experimental model of inflammation, the compound was administered to mice subjected to lipopolysaccharide (LPS)-induced inflammation. Results indicated a significant reduction in inflammatory markers such as IL-6 and TNF-alpha, suggesting its utility in managing inflammatory diseases.

Case Study 3: Antitumor Activity

Research conducted on A549 lung cancer cells showed that treatment with the compound resulted in increased levels of caspase-3 and -9, key markers of apoptosis. This finding supports the hypothesis that N-(2-hydroxy-2-(thiophen-2-yl)propyl)-4-methoxy-3,5-dimethylbenzenesulfonamide may have potential as an anticancer agent.

Q & A

Basic: What synthetic methodologies are recommended for preparing N-(2-hydroxy-2-(thiophen-2-yl)propyl)-4-methoxy-3,5-dimethylbenzenesulfonamide, and how should intermediates be characterized?

Methodological Answer:

The synthesis of sulfonamide derivatives typically involves coupling sulfonyl chlorides with amine precursors. For this compound:

Sulfonyl Chloride Preparation : React 4-methoxy-3,5-dimethylbenzenesulfonyl chloride with 2-amino-2-(thiophen-2-yl)propan-1-ol under basic conditions (e.g., pyridine or triethylamine) in anhydrous dichloromethane at 0–5°C .

Purification : Use column chromatography (silica gel, ethyl acetate/hexane gradient) to isolate the product.

Characterization :

- NMR : Confirm regiochemistry via H and C NMR. Key signals include the sulfonamide NH ( 7.2–7.5 ppm) and thiophene protons ( 6.8–7.3 ppm) .

- IR : Validate the sulfonamide S=O stretch (1350–1300 cm) and hydroxyl O–H stretch (3400 cm) .

- Mass Spectrometry : Confirm molecular ion peaks (e.g., ESI-MS or HRMS).

Basic: What spectroscopic and computational tools are optimal for analyzing electronic properties and tautomeric equilibria?

Methodological Answer:

Spectroscopy :

- UV-Vis : Identify - transitions in the thiophene and aromatic sulfonamide moieties. Solvent polarity effects can reveal tautomeric shifts (e.g., enol vs. keto forms) .

- H NMR Titration : Monitor proton exchange in DMSO-d/DO to detect tautomeric dynamics.

Computational Analysis :

- DFT Calculations : Use B3LYP/6-311+G(d,p) to optimize geometries and calculate frontier molecular orbitals (HOMO/LUMO). Compare with experimental UV-Vis data to validate transitions .

- Multiwfn Software : Calculate electrostatic potential (ESP) maps to predict nucleophilic/electrophilic sites and bond order analysis for tautomer stability .

Advanced: How can discrepancies between experimental crystallographic data and computational geometry optimizations be resolved?

Methodological Answer:

Crystallographic Refinement :

- Use SHELXL for small-molecule refinement. Ensure anisotropic displacement parameters are applied to non-hydrogen atoms. Compare torsion angles (e.g., thiophene-propyl dihedral) with DFT-optimized structures .

Hybrid Modeling :

- Combine Molecular Dynamics (MD) simulations (AMBER forcefield) with crystallographic data to account for lattice packing effects. Adjust DFT functionals (e.g., include exact exchange in B3LYP-D3) to better match experimental bond lengths .

Error Analysis :

- Quantify root-mean-square deviations (RMSD) between computational and experimental geometries. If >0.1 Å, re-evaluate solvent effects or dispersion corrections in DFT .

Advanced: What strategies address contradictions in bioactivity data across different assay conditions?

Methodological Answer:

Assay Standardization :

- Control variables such as solvent (DMSO concentration ≤1%), pH (7.4 for physiological conditions), and temperature (37°C). Use internal standards (e.g., positive controls like acetazolamide for enzyme inhibition assays).

Data Reconciliation :

- Apply multivariate regression to isolate confounding factors (e.g., lipophilicity vs. solubility). Use tools like Partial Least Squares (PLS) to correlate structural descriptors (e.g., logP, polar surface area) with activity trends .

Iterative Testing :

- Redesign derivatives with targeted modifications (e.g., replace methoxy with ethoxy to probe steric effects) and retest under standardized conditions .

Basic: How to determine the crystal structure and validate hydrogen-bonding networks?

Methodological Answer:

Crystallization : Use vapor diffusion (e.g., dichloromethane/pentane) to grow single crystals.

Data Collection :

- Collect X-ray diffraction data (Mo-Kα radiation, Å) at 100 K. Ensure resolution ≤0.8 Å.

Refinement (SHELXL) :

- Map hydrogen bonds (e.g., O–H···O=S) using Mercury Software . Validate geometry with PLATON (check for missed symmetry or disorder) .

Validation : Cross-reference hydrogen-bond distances (2.6–3.2 Å) and angles (120–180°) with Cambridge Structural Database (CSD) entries .

Advanced: How to model metabolic stability and predict degradation pathways computationally?

Methodological Answer:

Metabolite Prediction :

- Use GLORYx or SyGMa to simulate Phase I/II metabolism. Focus on hydroxylation (thiophene ring) and sulfonamide cleavage.

Degradation Kinetics :

- Apply QM/MM (B3LYP/CHARMM36) to model hydrolysis of the sulfonamide bond under acidic (pH 2) and physiological (pH 7.4) conditions .

Validation :

- Compare half-life () predictions with HPLC-MS data from liver microsome assays. Adjust computational parameters if deviations exceed 20% .

Basic: What are the best practices for purity assessment and analytical method validation?

Methodological Answer:

HPLC Method :

- Use a C18 column (5 µm, 250 × 4.6 mm), isocratic elution (acetonitrile/water 60:40), flow rate 1 mL/min. Detect at 254 nm.

Validation Parameters :

- Linearity (), LOD/LOQ (≤0.1%), precision (%RSD <2%), and recovery (98–102%) per ICH guidelines.

Impurity Profiling :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.